molecular formula C16H21NO4 B115376 (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 158706-46-8

(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B115376
CAS No.: 158706-46-8
M. Wt: 291.34 g/mol
InChI Key: ADTXMICUZGOWDF-QWHCGFSZSA-N
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Description

(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a phenyl group attached to the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution or coupling reactions.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active pyrrolidine carboxylic acid, which can then interact with enzymes or receptors. The phenyl group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

    (2R,5S)-1-(tert-Butoxycarbonyl)-5-ethylpyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid imparts unique steric and electronic properties, making it distinct from its methyl and ethyl analogs. These properties can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXMICUZGOWDF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589230
Record name (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158706-46-8
Record name (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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